molecular formula C12H20ClNO2 B13816810 (3-Amino-adamantan-1-yl)acetic acid

(3-Amino-adamantan-1-yl)acetic acid

Cat. No.: B13816810
M. Wt: 245.74 g/mol
InChI Key: DXXZWAMIRWFYBO-JLTVSUSRSA-N
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Description

(3-Amino-adamantan-1-yl)acetic acid (CAS 103360-61-8) is a valuable adamantane-derived building block in medicinal chemistry and organic synthesis. This compound features both a rigid adamantane scaffold and a reactive acetic acid group, making it a versatile precursor for designing novel bioactive molecules. Researchers utilize this and similar aminoadamantane derivatives as key intermediates in the synthesis of potential therapeutics, with applications explored in areas such as antiviral agents . The adamantane moiety is known for its role in drugs like amantadine and rimantadine, which target the M2 ion channel of influenza A virus . The structural attributes of this compound make it suitable for further chemical modifications, including conjugation with amino acids or other pharmacophores to enhance properties like bioavailability and target affinity . It serves as a critical starting material in developing compounds for research against drug-resistant virus strains and in other pharmacological studies . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

2-[(5S,7R)-3-amino-1-adamantyl]acetic acid;hydrochloride

InChI

InChI=1S/C12H19NO2.ClH/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15;/h8-9H,1-7,13H2,(H,14,15);1H/t8-,9+,11?,12?;

InChI Key

DXXZWAMIRWFYBO-JLTVSUSRSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CC(=O)O.Cl

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of (3-Amino-adamantan-1-yl)acetic Acid

Nitration-Hydroxylation Route Starting from Adamantane or Amantadine

One of the prominent approaches involves nitration followed by hydroxylation and subsequent functional group transformations starting from adamantane or amantadine derivatives.

Method Based on Nitration of Amantadine in Sulfuric Acid Medium
  • Procedure : Amantadine or its salt is added to sulfuric acid at 10–30 °C. A nitration mixture (a blend of sulfuric acid and nitric acid) is added dropwise to perform nitration, forming a nitro-adamantane intermediate.
  • Hydroxylation : After nitration, the reaction mixture is added to water and treated with alkali to carry out hydroxylation, yielding 3-amino-1-adamantanol.
  • Post-treatment : The reaction mixture undergoes solid-liquid separation, washing with C1–C4 alkyl alcohols (such as methanol or ethanol), filtration, and drying to isolate the product.
  • Yields : This method achieves yields generally above 80%, with maximum reported yields up to 90.1%, making it suitable for industrial production.
  • Advantages : Raw materials are readily available, the process is relatively simple, cost-effective, environmentally friendly, and scalable.
  • References : CN104761456A patent details this method extensively, including reaction conditions and purification steps.
Oxidation of Adamantane with Fuming Nitric Acid and Glacial Acetic Acid
  • Procedure : Adamantane is oxidized using fuming nitric acid in the presence of glacial acetic acid at temperatures below 30 °C. Urea solution is added to control the reaction, followed by heating to 120 °C until 1-adamantanol disappears.
  • Sulfuric Acid Treatment : Concentrated sulfuric acid is added, and the mixture is heated at 90 °C for 12 hours.
  • Workup : The reaction mixture is neutralized with 30–40% aqueous sodium hydroxide at 60–70 °C, extracted with n-butanol, dried, and acidified with mineral acids (HCl, HBr, or H2SO4) to precipitate acid addition salts of 3-amino-1-adamantanol.
  • Yields : Reported yields for hydrochloride, hydrobromide, and hydrosulfate salts are 92%, 91%, and 93%, respectively.
  • Advantages : This method is technically simpler and cost-effective compared to older methods requiring expensive starting materials.
  • References : RU2488577C1 patent provides detailed experimental data and examples with yields and purification methods.

Hydrolysis of Adamantyl-Substituted Phenylacetic Acid Esters

  • Procedure : Adamantyl derivatives of phenylacetic acid ethyl esters are hydrolyzed in ethylene glycol with potassium hydroxide at 190 °C to yield adamantane-1-yl phenylacetic acid derivatives.
  • Further Transformations : These acids can be converted into isocyanates and subsequently amines under mild conditions.
  • Yields : Hydrolysis yields are 67–73%, and subsequent transformations yield 60–95%.
  • Notes : While this method focuses on phenylacetic acid derivatives, it demonstrates strategies for introducing adamantane moieties into acetic acid frameworks.
  • References : A 2023 study in PMC details this method and its yields.

Comparative Data Table of Preparation Methods

Method Description Starting Material Key Reagents & Conditions Yield (%) Advantages References
Nitration of Amantadine in Sulfuric Acid + Alkali Hydroxylation Amantadine or salt Sulfuric acid (10–30 °C), nitration mixture (H2SO4/HNO3), alkali treatment, alcohol wash 80–90.1 High yield, industrially scalable, low cost
Oxidation of Adamantane with Fuming Nitric Acid + Sulfuric Acid Treatment Adamantane Fuming HNO3, glacial acetic acid, urea, conc. H2SO4, NaOH neutralization, n-butanol extraction 91–93 (as salts) Simple, cost-effective, high purity salts
Hydrolysis of Adamantyl Phenylacetic Acid Esters Adamantyl phenylacetic acid ethyl ester KOH in ethylene glycol at 190 °C 67–73 Mild conditions, useful for derivatives

Analysis and Notes

  • The nitration-hydroxylation method (Section 2.1.1) is favored for industrial synthesis due to its high yield, use of readily available starting materials, and environmentally benign profile.
  • The oxidation method (Section 2.1.2) provides an alternative route to 3-amino-1-adamantanol salts with excellent yields, suitable for producing acid addition salts directly.
  • The hydrolysis of adamantyl phenylacetic acid esters (Section 2.2) is less direct but useful for accessing related adamantane-acetic acid derivatives with functionalized aromatic groups.
  • Safety considerations include careful control of nitration conditions and handling of strong acids and bases.
  • Purification often involves extraction, crystallization, and formation of acid addition salts to improve stability and yield.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-adamantan-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Various amine derivatives.

    Substitution: N-aryl derivatives of adamantane-containing amines.

Mechanism of Action

The mechanism of action of (3-Amino-adamantan-1-yl)acetic acid is not fully elucidated. its structural similarity to other adamantane derivatives suggests it may interact with biological membranes and proteins, enhancing lipophilicity and bioavailability . The compound’s amino group can form hydrogen bonds, influencing its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of (3-Amino-adamantan-1-yl)acetic acid with structurally or functionally related adamantane derivatives and other carboxylic acid-bearing compounds.

Structural and Functional Group Comparisons

Compound Name Molecular Formula CAS No. Key Functional Groups Key Applications
(3-Amino-adamantan-1-yl)acetic acid C₁₂H₁₉NO₂ 75667-94-6 -NH₂, -COOH Drug design, metal ion sorption
1,3-Adamantanediacetic acid C₁₄H₂₀O₄ 17768-28-4 Two -COOH groups Organic synthesis, chelation
2-(Adamantan-2-yl)acetic acid C₁₂H₁₈O₂ 26082-22-4 -COOH Chemical intermediates
4-(Adamantan-1-yl)quinoline-amino acid conjugates Varies N/A Adamantane, quinoline, -NH₂ Antimycobacterial agents
Acetic acid-modified sludge-based biochar (ASBB) Amorphous carbon N/A -COOH, -OH Uranium adsorption

Physicochemical and Adsorption Properties

  • (3-Amino-adamantan-1-yl)acetic acid: The amino group enhances solubility in polar solvents and enables coordination with transition metals (e.g., U(VI)). The rigid adamantane backbone limits conformational flexibility but improves stability .
  • 1,3-Adamantanediacetic acid: Dual -COOH groups enhance chelation capacity for metal ions, making it effective in wastewater treatment for uranium recovery. Its adsorption capacity (e.g., ~112 mg/g for Cr(VI)) surpasses mono-carboxylic derivatives .
  • ASBB: Acetic acid modification introduces -COOH groups, increasing uranium adsorption efficiency (97.8% removal at pH 6) and reducing equilibrium time to 5 minutes. The -COOH groups bind U(VI) via monodentate coordination .

Mechanism of Action

  • Amino-Carboxylic Adamantane Derivatives: The amino group acts as a Lewis base, forming coordination complexes with metal ions (e.g., UO₂²⁺), while the carboxylic acid enables ion exchange or electrostatic interactions .
  • ASBB : Uranium adsorption occurs through a dual mechanism: (1) physical adsorption in expanded pores and (2) chemical binding via -COOH and -OH groups. FTIR and XPS confirm U(VI) binds to -COO⁻ groups without redox changes .

Performance Metrics

Compound/Adsorbent Maximum Adsorption Capacity (mg/g) Optimal pH Equilibrium Time Reusability
(3-Amino-adamantan-1-yl)acetic acid Not reported (studies focus on synthesis) N/A N/A N/A
1,3-Adamantanediacetic acid ~112 (Cr(VI)) 4–6 ~30 min Moderate
ASBB ~150 (U(VI)) 6.0 5 min High (93% after 5 cycles)

Advantages and Limitations

  • (3-Amino-adamantan-1-yl)acetic acid: High stability and dual functionality (-NH₂/-COOH) make it versatile for drug design but understudied for environmental applications.
  • ASBB : Cost-effective (derived from waste sludge) and rapid adsorption but lacks specificity for uranium in multi-ion systems .
  • 1,3-Adamantanediacetic acid : Superior chelation but synthetically challenging and expensive compared to biochar-based adsorbents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Amino-adamantan-1-yl)acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functionalizing adamantane at the 3-position. A common approach is reacting 3-aminoadamantane with chloroacetic acid derivatives under alkaline conditions (e.g., KOH/ethanol) to form the acetic acid moiety . Alternatively, protecting the amino group with acetyl or Boc groups during synthesis can prevent side reactions . Reaction temperature (40–60°C) and solvent polarity (ethanol vs. DMF) critically affect yields, with DMF improving solubility but requiring careful purification to remove byproducts .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselective substitution on adamantane, with characteristic shifts for the amino group (δ 1.8–2.2 ppm) and acetic acid protons (δ 3.4–3.8 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) are used to assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]+^+: 237.16) and detects impurities like acetylated byproducts .

Q. How does the adamantane scaffold influence the compound’s physicochemical properties?

  • Methodological Answer : Adamantane’s rigid cage structure enhances thermal stability (decomposition >250°C) and lipophilicity (logP ~2.1), improving blood-brain barrier permeability in neuropharmacological studies. However, the acetic acid group introduces pH-dependent solubility (pKa ~4.2), necessitating buffered solutions (pH 6–7) for in vitro assays .

Advanced Research Questions

Q. How can synthetic regioselectivity be optimized to avoid 1- and 2-position adamantane substitutions?

  • Methodological Answer : Steric hindrance from the 3-amino group directs electrophilic substitutions to the 5-position. Using bulky reagents (e.g., tert-butyl chloroacetate) minimizes undesired 1/2-position reactions. Computational modeling (DFT) predicts transition-state energies to guide solvent selection (e.g., THF vs. acetonitrile) and reduce byproduct formation . Kinetic studies show that low temperatures (0–10°C) further enhance regioselectivity by slowing non-target reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., 5–50 μM in kinase inhibition assays) may arise from:

  • Assay Conditions : Variations in buffer pH (affecting ionization of the acetic acid group) .
  • Impurity Profiles : Trace acetylated derivatives (e.g., 3-acetamido-adamantane) can skew results. LC-MS purity checks and column chromatography (silica gel, ethyl acetate/hexane) are critical .
  • Cell Line Variability : Use standardized cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., adamantane-based reference drugs) .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with hydrophobic pockets (e.g., NMDA receptors), leveraging adamantane’s rigid structure .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the acetic acid group and Lys/Arg residues .
  • SAR Studies : Modifying the amino group to tertiary amines or adding methyl groups to the acetic acid moiety can enhance binding affinity, guided by QSAR models .

Q. How are metabolic stability and toxicity profiles evaluated preclinically?

  • Methodological Answer :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life (t1/2_{1/2}) >60 minutes indicates suitability for in vivo studies .
  • Cytotoxicity Screening : MTT assays on HepG2 cells (IC50_{50} >100 μM required for safe therapeutic index) .
  • hERG Channel Inhibition : Patch-clamp electrophysiology ensures no cardiac toxicity (IC50_{50} >30 μM) .

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